![molecular formula C14H12N2O3 B6390840 5-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid CAS No. 1261904-96-4](/img/structure/B6390840.png)
5-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid is a chemical compound with the molecular formula C14H12N2O3 and a molecular weight of 256.26 g/mol. This compound has garnered attention in various fields of research due to its unique physical, chemical, and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid typically involves the reaction of 3-(N-Methylaminocarbonyl)phenylboronic acid with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide . The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
5-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the picolinic acid moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the picolinic acid moiety.
Wissenschaftliche Forschungsanwendungen
5-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Investigating its potential therapeutic effects and its role in drug development.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of 5-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid involves its interaction with specific molecular targets. The compound binds to zinc finger proteins, altering their structure and disrupting zinc binding. This inhibition affects the function of these proteins, which are involved in viral replication and normal cellular functions . The compound’s ability to modulate these pathways makes it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[3-(N-Methylaminocarbonyl)phenyl]nicotinic acid
- 3-(N-Methylaminocarbonyl)phenylboronic acid
- 3-(N,N-Diethylaminocarbonyl)phenylboronic acid
Uniqueness
5-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid is unique due to its specific structure, which allows it to interact with zinc finger proteins effectively. This interaction is not as pronounced in similar compounds, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
5-[3-(methylcarbamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-15-13(17)10-4-2-3-9(7-10)11-5-6-12(14(18)19)16-8-11/h2-8H,1H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVKYFUTYBAZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
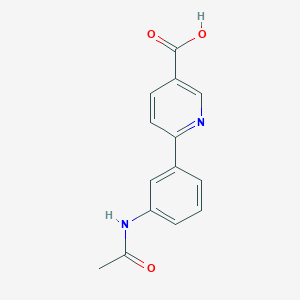
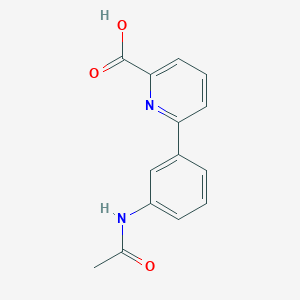

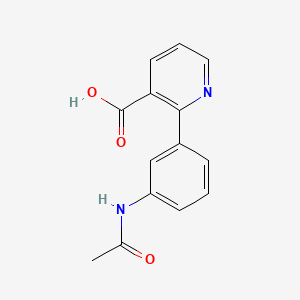


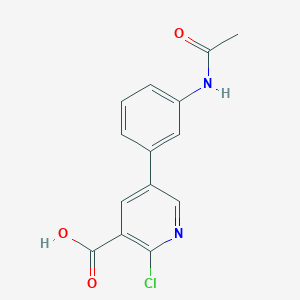

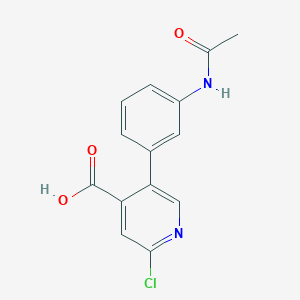
![3-[3-(N-METHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID](/img/structure/B6390820.png)
![3-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6390830.png)
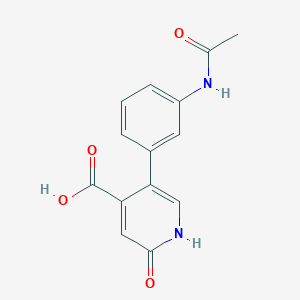
![4-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6390850.png)
![6-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6390859.png)
